7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure which includes chlorine and fluorine atoms. The molecular formula of this compound is CHClFNO, and it has a molecular weight of approximately 265.6 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its biological activities, which are influenced by its halogenated structure .
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL is classified as a halogenated quinoline derivative. The presence of both chlorine and fluorine atoms in its structure classifies it within the broader category of fluorinated compounds, which are known for their diverse chemical reactivity and biological properties .
The synthesis of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL typically involves the following methods:
The synthesis often utilizes catalysts such as molecular iodine or nano zinc oxide to facilitate the cyclization and substitution processes. The reaction conditions are optimized to achieve high yields while minimizing by-products. Industrial production may involve continuous flow reactors to enhance efficiency .
The molecular structure of 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL features:
The compound's structural characteristics contribute to its stability and lipophilicity, making it suitable for various biological interactions .
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific enzymes and receptors within biological systems. It can inhibit enzyme activity by binding to active sites or allosteric sites, effectively modulating metabolic pathways. This interaction is influenced by the compound's halogenated structure, which enhances binding affinity and selectivity towards target molecules .
Key physical properties include:
Chemical properties encompass:
Relevant analyses indicate that this compound exhibits significant lipophilicity owing to its trifluoromethyl group, enhancing its potential for biological applications .
7-Chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-OL has several scientific uses:
The unique combination of halogens in this compound enhances its reactivity and biological efficacy compared to similar compounds, making it a valuable candidate in pharmaceutical development .
Fluorinated quinoline derivatives represent a cornerstone of rational drug design, evolving from early antimalarial agents to sophisticated targeted therapeutics. The integration of fluorine atoms into the quinoline scaffold began in the mid-20th century, primarily to enhance metabolic stability and membrane permeability. Modern synthetic advances, such as halogen-exchange (Halex) reactions and transition-metal-catalyzed fluorinations, have enabled precise regioselective fluorination at the C-6, C-7, and C-8 positions—regions critically influencing receptor binding affinity [8]. The trifluoromethyl (-CF₃) group at C-2 emerged as a strategic bioisostere for methyl, carbonyl, or cyano groups, dramatically increasing lipophilicity (log P) and conferring resistance to oxidative metabolism. This evolution is exemplified by FDA-approved drugs containing -CF₃ groups, which constitute ~19% of fluorinated pharmaceuticals approved in the past two decades [7].
Halogen atoms (Cl, F) and -CF₃ groups exert complementary effects on quinoline bioactivity:
This compound (CAS 1150164-84-3) integrates strategic halogenation with -CF₃ placement to enable proteolysis-targeting chimera (PROTAC) applications. The C-4 hydroxyl anchors ubiquitin ligase (E3) recruiters, while the electron-deficient quinoline core mimics kinase inhibitor warheads. Molecular modeling confirms the 7-Cl/8-F combination optimally fills a hydrophobic subpocket in CRBN and VHL E3 ligases, inducing degradation of oncoproteins like BRD4 and ERK1/2 [1] [4]. Its role as a "degron" precursor highlights the scaffold’s versatility beyond conventional occupancy-driven pharmacology.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1